Colominic acid (sodium salt)

Description

Historical Context and Discovery within Glycobiology

The journey into understanding colominic acid began in the mid-20th century, a period of burgeoning research in glycobiology. In 1957, Guy T. Barry and Walther F. Goebel made a pivotal discovery while studying the encapsulated, gram-negative bacterium Escherichia coli K-235. wikipedia.orgucsd.edu They isolated an acidic carbohydrate from the culture medium of this microorganism, which they named "colominic acid". nih.govsemanticscholar.org This substance was identified as a polymer of N-acetylneuraminic acid (Neu5Ac), a type of sialic acid. nih.govsemanticscholar.org

The discovery was significant as it was the first time a polymer of sialic acid was identified in a bacterial source. semanticscholar.org Prior to this, sialic acids, first isolated by Gunnar Blix in 1936 from salivary mucins, were primarily associated with animal tissues. oup.comnih.gov The identification of colominic acid in E. coli broadened the known distribution of polysialic acids and hinted at their diverse biological roles beyond the animal kingdom. researchgate.net This finding spurred further research into the presence and function of polysialic acids in other bacteria, leading to the discovery of similar capsular polysaccharides in pathogens like Neisseria meningitidis. wikipedia.org

Definition and Structural Relationship to Other Polysialic Acids

Colominic acid is defined as a homopolymer of N-acetylneuraminic acid (Neu5Ac) residues. nih.govontosight.ai These monomer units are linked together by α-2,8-glycosidic bonds. ontosight.ai Structurally, it is a linear polysaccharide with no complex branching. biologyinsights.com The degree of polymerization, meaning the number of Neu5Ac units in a chain, can vary, with reported lengths ranging from 8 to over 200 residues. taylorfrancis.comgoogle.com This variation in chain length can influence its biological properties. wikipedia.org

Polysialic acids (polySia) are a class of glycans characterized by repeating sialic acid units. wikipedia.org While colominic acid is specifically an α-2,8-linked homopolymer of Neu5Ac, other forms of polysialic acids exist with different linkage types and compositions. For instance, some bacteria produce polysialic acids with α-2,9-glycosidic linkages or alternating α-2,8 and α-2,9 linkages. researchgate.netnih.gov The sialic acid monomers themselves can also be modified, such as through O-acetylation, which adds to the structural diversity of this polymer family. nih.gov

Table 1: Structural Comparison of Colominic Acid and Other Polysialic Acids

| Feature | Colominic Acid | Other Bacterial Polysialic Acids |

|---|---|---|

| Monomer Unit | N-acetylneuraminic acid (Neu5Ac) | Can be Neu5Ac or other sialic acid derivatives |

| Linkage Type | Primarily α-2,8 | Can be α-2,9 or alternating α-2,8/α-2,9 |

| Structure | Linear homopolymer | Can be homopolymers or heteropolymers |

| Modifications | Can be O-acetylated at C-7 or C-9 of the sialic acid residue nih.gov | Can be O-acetylated at C-7 or C-8 of the sialic acid residue nih.gov |

Overview of Biological Significance in Prokaryotic Systems

In prokaryotes, particularly in certain strains of Escherichia coli, colominic acid is a key component of the bacterial capsule. frontiersin.org This capsular polysaccharide plays a crucial role in the bacterium's interaction with its environment and host organisms.

One of the primary functions of the colominic acid capsule is to aid in the evasion of the host's immune system. biologyinsights.comfrontiersin.org The structure of colominic acid is chemically identical to polysialic acid found on the surface of certain host cells, such as the neural cell adhesion molecule (NCAM). nih.govgoogle.com This molecular mimicry allows the bacteria to be recognized as "self" by the host's immune system, thereby preventing an effective immune response. google.com

The highly negative charge and large hydrated volume of the colominic acid polymer also create a physical barrier around the bacterial cell. wikipedia.org This shield can protect the bacterium from various host defense mechanisms, including phagocytosis and complement-mediated killing. frontiersin.org The anti-adhesive properties of polysialic acid can also modulate the bacterium's interactions with host cells. wikipedia.org

Furthermore, the ability to produce colominic acid is considered a significant virulence factor for pathogenic strains of E. coli, such as those causing neonatal meningitis. frontiersin.org The presence of the colominic acid capsule is directly linked to the bacterium's ability to survive in the bloodstream and invade the central nervous system.

Table 2: Research Findings on Colominic Acid in Prokaryotes

| Research Focus | Key Findings |

|---|---|

| Production in E. coli | Specific strains of E. coli, like K-235 and C-8, are known producers. wikipedia.orgnih.gov Optimal production is influenced by culture conditions such as carbon and nitrogen sources, pH, and temperature. nih.gov |

| Biosynthesis | The synthesis of colominic acid requires the activated sugar nucleotide CMP-N-acetylneuraminic acid (CMP-Neu5Ac). oup.comresearchgate.net The polymerization is catalyzed by specific sialyltransferases. usbio.netcreative-enzymes.com |

| Role in Pathogenesis | The colominic acid capsule acts as a virulence factor, primarily by mimicking host structures to evade the immune system. frontiersin.org It contributes to the resistance of bacteria to host innate immunity. frontiersin.org |

Structure

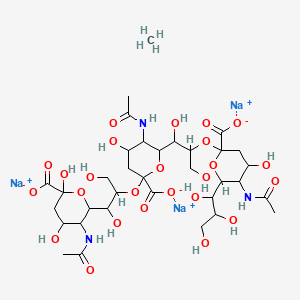

2D Structure

Properties

Molecular Formula |

C34H54N3Na3O25 |

|---|---|

Molecular Weight |

973.8 g/mol |

IUPAC Name |

trisodium;5-acetamido-6-[2-[5-acetamido-6-[2-[5-acetamido-2-carboxylato-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate;methane |

InChI |

InChI=1S/C33H53N3O25.CH4.3Na/c1-10(40)34-19-13(43)4-31(56,28(50)51)59-26(19)23(48)17(8-38)57-33(30(54)55)6-15(45)21(36-12(3)42)27(61-33)24(49)18(9-39)58-32(29(52)53)5-14(44)20(35-11(2)41)25(60-32)22(47)16(46)7-37;;;;/h13-27,37-39,43-49,56H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,50,51)(H,52,53)(H,54,55);1H4;;;/q;;3*+1/p-3 |

InChI Key |

XXHABLJGTHVDJU-UHFFFAOYSA-K |

Canonical SMILES |

C.CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)(C(=O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Structural Features and Conformational Landscape of Colominic Acid Sodium Salt

Primary Structure: Glycosidic Linkage and Monosaccharide Composition

The primary structure of colominic acid is defined by its repeating monosaccharide unit and the specific glycosidic bond that links these units together. It is a linear homopolymer composed exclusively of N-acetylneuraminic acid (Neu5Ac) monomers. pnas.orgfrontiersin.orgresearchgate.net These Neu5Ac residues are connected by α(2→8)-ketosidic linkages. pnas.orgacs.orgmdpi.com This specific linkage involves the hydroxyl group on carbon 8 of one Neu5Ac residue and the anomeric carbon (carbon 2) of the adjacent residue. The presence of a carboxyl group on each Neu5Ac monomer imparts a strong negative charge to the polymer at physiological pH, making it a polyanion. thermofisher.com The repeating unit of the sodium salt has the chemical formula (C₁₁H₁₆NNaO₈)n. sigmaaldrich.com

| Property | Description |

| Monosaccharide Unit | N-acetylneuraminic acid (Neu5Ac) |

| Polymer Type | Linear Homopolymer |

| Glycosidic Linkage | α(2→8) |

| Common Name | Polysialic Acid (PSA) |

| Repeating Unit Formula | (C₁₁H₁₆NNaO₈)n |

Degree of Polymerization and Molecular Weight Distribution Analysis

The degree of polymerization (DP) of colominic acid is not a single value but rather a distribution, reflecting the number of Neu5Ac residues in the polymer chain. Commercial preparations of colominic acid are typically polydisperse, containing a mixture of chains with varying lengths. oup.comucl.ac.uk The DP can range from as few as 8 to over 100 residues, with some bacterial forms reaching up to 230 units. thermofisher.comnih.gov This variability in chain length is a critical structural feature, as the biological and physical properties of polysialic acid can be dependent on its DP. nih.govresearchgate.net

Several analytical techniques are employed to characterize the DP and molecular weight distribution of colominic acid. A prominent method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This technique leverages the negative charge of the polymer and can resolve homologous series of colominic acid with a DP of up to 140. thermofisher.comtechnologynetworks.com Other methods include derivatization with fluorescent labels like 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by High-Performance Liquid Chromatography (HPLC), which can resolve polymers with a DP of up to approximately 90. oup.com Gel permeation chromatography is also used to assess molecular weight and polydispersity. ucl.ac.uk For example, commercially available colominic acid can have an approximate average molecular weight of 30,000 g/mol , while fractionated samples with narrower distributions and specific molecular weights (e.g., 6.2 kDa and 22.7 kDa) can be prepared for specific studies. sigmaaldrich.comucl.ac.uk

| Analysis Method | Resolvable Degree of Polymerization (DP) | Reference |

| HPAE-PAD (Sodium Nitrate (B79036) Gradient) | Up to 140 | thermofisher.comtechnologynetworks.com |

| HPAE-PAD (Sodium Acetate Gradient) | Up to 100 | technologynetworks.com |

| DMB-HPLC | Up to 90 | oup.com |

Solution Conformation and Dynamic Properties

The three-dimensional structure of colominic acid in solution is not a static entity but a dynamic landscape of conformations. While early studies based on NMR data proposed the existence of a stable helical structure, subsequent and more detailed NMR relaxation studies have challenged this view. acs.orgmdpi.com The current consensus is that colominic acid in solution behaves predominantly as a flexible random coil, characterized by significant internal and segmental motion. acs.orgresearchgate.net The notion of a persistent, rigid helix is not supported by evidence from these advanced relaxation experiments, which indicate that the pyranose rings and the glycosidic linkages possess comparable and considerable flexibility. acs.org

However, this does not entirely preclude the existence of helical motifs. Molecular dynamics simulations suggest that while helical conformations are not the dominant species in free solution, they may exist transiently or be induced upon interaction with other molecules, such as antibodies or cell surface receptors. frontiersin.orgmdpi.com

Divalent cations, such as Ca²⁺ and Mn²⁺, have been shown to modulate the structure and interactions of polysialic acid. researchgate.net These ions can interact with the carboxylate groups, potentially stabilizing specific conformational epitopes and promoting binding to proteins like antibodies. researchgate.net The interaction between polysialic acid and its specific antibodies is known to be largely electrostatic in nature. researchgate.net

Furthermore, at acidic pH, colominic acid can undergo intramolecular lactonization. This process involves the formation of an ester bond between the carboxyl group of one residue and a hydroxyl group (often at C-9) of an adjacent residue. acs.org Lactonization neutralizes the negative charge, reduces the polymer's flexibility, and significantly increases the stability of the acid-labile α(2→8) glycosidic linkages against hydrolysis. acs.org

The concept of a single, defined conformation for colominic acid in solution is an oversimplification. NMR and computational studies have revealed significant conformational heterogeneity. pnas.orgacs.orgmdpi.com The polymer exists as an ensemble of rapidly interconverting conformations. This dynamic nature is a key feature of its structure.

Molecular dynamics (MD) simulations have provided further insight into this flexibility, showing that even for short oligomers, multiple conformations are in equilibrium. mdpi.com The reducing end of the polymer adds another layer of heterogeneity; its thermodynamically preferred β-anomeric configuration places the hydroxyl group at C-2 in a position to form a stable hydrogen bond with the carboxylate of the subsequent residue, creating a unique and stable structural motif at the chain's terminus. nih.gov This inherent flexibility and conformational diversity are thought to be crucial for the molecule's ability to engage with a variety of biological partners. frontiersin.org

Structural Isomerism and Branching Patterns

Colominic acid, as defined from its E. coli source, is a strictly linear polysaccharide. thermofisher.com There is no evidence in the scientific literature to suggest the presence of branching in its structure. Its structural definition is that of a homopolymer of α(2→8)-linked N-acetylneuraminic acid.

While the broader family of sialic acid-containing glycans exhibits tremendous isomeric diversity, this does not apply to the specific structure of colominic acid. For instance, sialic acids can be linked to other sugars via α(2→3), α(2→6), or α(2→9) linkages, and other types of polysialic acids with α(2→9) linkages exist (e.g., in Neisseria meningitidis serogroup C). frontiersin.org However, these represent different molecules, not isomers of colominic acid. Similarly, the sialic acid family includes over 50 structural variations based on different core structures (like Neu5Gc or Kdn) and modifications (such as O-acetylation or sulfation). nih.gov Again, colominic acid is specifically and exclusively composed of unmodified N-acetylneuraminic acid residues in a linear α(2→8) arrangement. Therefore, within the strict definition of colominic acid, structural isomerism and branching are not applicable features.

Biosynthesis and Biogenesis of Colominic Acid in Prokaryotic Systems

Genetic Determinants of Colominic Acid Synthesis

The genetic blueprint for colominic acid biosynthesis is encapsulated within specific biosynthetic gene clusters (BGCs). These clusters contain the genes encoding all the necessary enzymatic machinery for the synthesis and export of the polymer.

In neuroinvasive strains of E. coli K1, the genes required for the synthesis, activation, and polymerization of sialic acid are organized into a specific BGC. This gene cluster is essential for the production of the polysialic acid (PSA) capsule, a critical virulence factor. nih.govpnas.org The core genes within this cluster and their functions have been extensively studied.

Genome mining and bioinformatics tools like antiSMASH have become powerful in identifying and characterizing BGCs for various secondary metabolites, including polysaccharides. mdpi.comnih.gov While the primary focus is often on non-ribosomal peptides (NRPs) and polyketides (PKs), these tools also help delineate the architecture of saccharide-related BGCs. nih.gov The typical structure of such a cluster includes genes for monomer synthesis, transferases, and transport. youtube.comresearchgate.net

The key genes involved in the terminal polymerization pathway of colominic acid in E. coli include neuA and neuD. dntb.gov.ua These genes are part of a larger cluster that directs the entire biosynthetic process.

| Gene | Encoded Protein/Function |

| neuA | CMP-sialic acid synthetase; activates sialic acid monomers. |

| neuB | Sialic acid synthase; involved in the synthesis of the Neu5Ac monomer. nih.gov |

| neuC | UDP-GlcNAc 2-epimerase; involved in the synthesis of the Neu5Ac precursor, ManNAc. nih.gov |

| neuD | Polysialyltransferase; responsible for the polymerization of Neu5Ac monomers. mdpi.comresearchgate.net |

| neuS | Often used as an alternative name for the polysialyltransferase gene in some bacterial strains. |

The expression of the colominic acid biosynthetic genes is tightly regulated, often in response to environmental cues. One of the most significant regulatory factors is temperature. In E. coli K-235, the synthesis of colominic acid is strictly controlled by growth temperature. nih.gov

This temperature-dependent regulation is linked to the activity of the cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) synthetase, the enzyme encoded by the neuA gene. nih.gov The activity of this enzyme is negligible when bacteria are grown at 20°C but increases rapidly when the temperature is shifted to 37°C. nih.gov This suggests that temperature regulates the synthesis of this enzyme, thereby controlling the supply of the activated sugar nucleotide (CMP-Neu5Ac) necessary for polymerization. nih.gov

Further studies indicate that efficient synthesis of polysialic acid requires a high level of transcription of the neuD gene, which encodes the polysialyltransferase. researchgate.net The regulation of this and other genes in the cluster ensures that capsule production is coordinated with the bacterium's physiological state and environmental conditions.

Enzymatic Pathways of Sialic Acid Monomer Precursor Synthesis

Prokaryotes have evolved a de novo biosynthetic pathway for sialic acid that differs from the one found in eukaryotes. nih.govnih.gov This pathway provides the essential N-acetylneuraminic acid (Neu5Ac) monomers required for colominic acid polymerization.

The bacterial de novo pathway begins with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). The key steps are:

Conversion to ManNAc : The enzyme UDP-GlcNAc 2-epimerase (encoded by neuC) converts UDP-GlcNAc to N-acetylmannosamine (ManNAc). nih.gov

Condensation to form Neu5Ac : Neu5Ac synthase (encoded by neuB) catalyzes the condensation of ManNAc with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid (Neu5Ac) and inorganic phosphate (B84403). nih.govacs.org

This pathway is distinct from the eukaryotic route, which involves phosphorylation of ManNAc before condensation with PEP. nih.gov Once synthesized, the Neu5Ac monomer must be activated for polymerization. This is achieved by CMP-sialic acid synthetase (neuA), which catalyzes the reaction between Neu5Ac and cytidine 5'-triphosphate (CTP) to produce the high-energy donor substrate, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.gov

| Enzyme | Gene | Reaction |

| UDP-GlcNAc 2-epimerase | neuC | UDP-GlcNAc → ManNAc + UDP |

| Neu5Ac synthase | neuB | ManNAc + PEP → Neu5Ac + Pi |

| CMP-sialic acid synthetase | neuA | Neu5Ac + CTP → CMP-Neu5Ac + PPi |

Mechanisms of Polysialyltransferase Activity

The final and crucial stage in colominic acid biosynthesis is the polymerization of activated sialic acid monomers, a process catalyzed by polysialyltransferase (polyST), the product of the neuD gene. This membrane-bound enzyme orchestrates the initiation, elongation, and ultimately determines the length of the polysialic acid chains. mdpi.comnih.gov

The initiation of polysialic acid synthesis is a critical step that dictates where the polymer chain will be assembled. In some systems, bifunctional sialyltransferases can initiate the polymerization process. For instance, the sialyltransferase from Campylobacter jejuni (CST) can synthesize disialylated and trisialylated oligosaccharides. oup.com These short sialylated structures can then act as acceptor substrates for the main polysialyltransferase enzymes to build upon. oup.com

The E. coli K1 polyST has been shown to recognize and utilize specific acceptor molecules to start polymerization. Studies using exogenous acceptors revealed that a structural motif containing a Siaα2,8Siaα2,3-Galactose sequence is a preferred substrate. nih.gov A linear tetrasaccharide with a terminal sialic acid residue was identified as the minimum length oligosaccharide recognized by the enzyme for efficient initiation. nih.gov This indicates that the enzyme requires a pre-existing short sialic acid structure to begin its catalytic activity efficiently.

Once initiated, the polysialyltransferase processively adds Neu5Ac units from the donor substrate, CMP-Neu5Ac, to the growing polymer chain. The E. coli K-235 membrane-bound sialyltransferase exhibits hyperbolic kinetic behavior with respect to its CMP-Neu5Ac substrate. nih.gov

The enzyme's activity is subject to inhibition, notably by the product cytidine monophosphate (CMP). CMP acts as a competitive inhibitor, blocking the incorporation of Neu5Ac into the polymer. nih.govtandfonline.com This product inhibition represents a potential feedback mechanism to regulate the rate of synthesis and the final concentration of colominic acid. nih.gov

Control of Chain Length and Termination

The degree of polymerization of colominic acid is a critical factor for its biological function and is a tightly regulated process. The chain length can vary significantly, with some strains producing polymers with over 200 sialic acid residues. nih.gov The elongation of the polysialic acid (polySia) chain occurs through the sequential addition of Neu5Ac monomers from the activated sugar donor, CMP-N-acetylneuraminic acid. nih.gov

Several factors are understood to influence the final length of the colominic acid polymer. The expression levels of the polysialyltransferase (NeuS) enzyme, which catalyzes the polymerization, play a direct role in determining the chain length. dntb.gov.ua Furthermore, the initiation of polymerization is also a key control point. Studies in E. coli K-235 have shown that the sialyltransferase complex requires an acceptor molecule of at least three Neu5Ac residues to initiate elongation, with the maximal rate of polymerization being achieved when the acceptor molecule contains five Neu5Ac residues. Free N-acetylneuraminic acid or dimers are not recognized as substrates for polymerization.

While the precise mechanism of chain termination is not fully elucidated, it is thought to be a controlled event rather than a random process. One hypothesis is that the translocation machinery itself may be involved in regulating chain length. Evidence for this comes from mutants lacking the KpsE protein, a component of the export apparatus, which have been observed to produce polysialic acid with a significantly longer average chain length. nih.gov This suggests a coupling between the polymerization and export processes, where the translocation of the growing polymer may influence its final size. Additionally, the potential for small molecules to act as chain terminators has been demonstrated, highlighting a possible mechanism for halting polymer elongation. biorxiv.org

Table 1: Factors Influencing Colominic Acid Chain Length

| Factor | Role in Chain Length Determination | Supporting Evidence |

| Polysialyltransferase (NeuS) Expression | Higher expression levels may lead to longer polymer chains. | Correlation between enzyme concentration and polymer size. dntb.gov.ua |

| Acceptor Molecule Size | A minimum of three Neu5Ac residues is required for initiation, with five residues leading to maximal elongation rates. | In vitro polymerization assays with defined acceptor oligosaccharides. |

| Export Machinery (e.g., KpsE) | Disruption of the export process can lead to the formation of longer polysialic acid chains. | Analysis of mutants lacking specific export proteins. nih.gov |

| Chain-Terminating Molecules | Small molecules can be incorporated to halt polymer elongation. | Use of synthetic sialic acid analogs that act as chain terminators. biorxiv.org |

Assembly and Translocation Mechanisms of Colominic Acid to the Cell Surface

The transport of the highly negatively charged colominic acid polymer from its site of synthesis in the cytoplasm to the cell surface is a complex process mediated by a dedicated ATP-binding cassette (ABC) transporter system. The genes encoding the components of this transport machinery are located in the kps gene cluster. This cluster is functionally organized into three regions, with regions 1 and 3 encoding the proteins responsible for the translocation of the polysaccharide.

The translocation across the inner membrane is facilitated by a complex composed of KpsM and KpsT. nih.govoup.com KpsM is an integral inner membrane protein with a topology of six membrane-spanning regions, with both its N- and C-termini located in the cytoplasm. nih.gov It is believed to form the channel through which the polysialic acid chain passes. KpsT is a peripheral inner membrane protein that contains a consensus ATP-binding site and is the ATPase component of the transporter. nih.govoup.com It is thought that KpsT binds to the newly synthesized colominic acid chain in the cytoplasm and brings it to the KpsM channel. The energy derived from ATP hydrolysis by KpsT then drives the translocation of the polymer across the inner membrane. nih.govoup.com

Once in the periplasm, the colominic acid chain is guided across the outer membrane to the cell surface. The proteins encoded by region 1 of the kps gene cluster are involved in this final stage of export. While the precise mechanism is still under investigation, it is believed that these proteins form a channel through the outer membrane, allowing for the final presentation of the colominic acid capsule on the bacterial surface.

A Step-by-Step Model of Colominic Acid Translocation:

Cytoplasmic Synthesis: The colominic acid polymer is synthesized in the cytoplasm by the polysialyltransferase, NeuS.

Binding to KpsT: The completed or growing polymer chain is recognized and bound by the ATP-binding protein, KpsT.

Docking at the Inner Membrane: The KpsT-polysialic acid complex docks with the integral inner membrane protein, KpsM.

ATP-Powered Translocation: KpsT hydrolyzes ATP, providing the energy to drive the translocation of the colominic acid chain through the KpsM channel into the periplasm.

Periplasmic Transit and Outer Membrane Export: The polymer is then passed to the outer membrane export complex, encoded by region 1 kps genes, for transport to the cell surface.

Comparative Biosynthesis across Different Bacterial Strains and Species

While the α-2,8-linked polysialic acid of E. coli K1 is the most well-known, other bacterial species and even different strains of E. coli produce capsular polysaccharides composed of sialic acid with different linkage types. For instance, Neisseria meningitidis serogroup B also produces an α-2,8-linked polysialic acid capsule, identical to that of E. coli K1. nih.gov However, despite the identical nature of the final product, genetic studies have revealed that the genes responsible for capsule production in these two organisms share no DNA homology, suggesting a case of convergent evolution. nih.gov

Neisseria meningitidis serogroup C produces a capsule with α-2,9-linked sialic acid, and E. coli K92 produces a capsule with alternating α-2,8 and α-2,9 linkages. nih.gov The specificity of the linkage is determined by the respective polysialyltransferase enzymes. Functional interchangeability studies have shown that the linkage specificity is solely dictated by the source of the polymerase structural gene. researchgate.net

The genetic organization of the capsule biosynthesis gene clusters also shows both similarities and differences across species. The kps gene cluster in E. coli is a well-studied example, with conserved regions for transport (regions 1 and 3) flanking a serotype-specific region for synthesis (region 2). asm.org A similar organizational structure is observed in the capsule gene clusters of Haemophilus influenzae and Neisseria meningitidis, although the order of the homologous genes can differ. nih.gov For example, the homologues of kpsT, kpsM, and kpsE in H. influenzae and N. meningitidis are arranged together in a single transcriptional unit, which is different from the organization in E. coli. nih.gov

Table 2: Comparative Features of Polysialic Acid Biosynthesis in Different Bacteria

| Feature | Escherichia coli K1 | Neisseria meningitidis Serogroup B | Neisseria meningitidis Serogroup C | Escherichia coli K92 |

| Polysaccharide Linkage | α-2,8 | α-2,8 | α-2,9 | Alternating α-2,8 and α-2,9 |

| Polysialyltransferase Gene | neuS | siaD (functionally equivalent to neuS) | siaD (with different specificity) | neuS (with dual specificity) |

| Genetic Homology with E. coli K1 | N/A | No DNA homology for capsule synthesis genes. nih.gov | No DNA homology for capsule synthesis genes. | Partial homology in transport genes. |

| Gene Cluster Organization | Three-region structure (kps). | Single transcriptional unit for some transport genes. nih.gov | Single transcriptional unit for some transport genes. | Three-region structure (kps). |

Biological Distribution and Ecological Occurrence of Colominic Acid

Prevalence in Enterobacteriaceae (e.g., Escherichia coli K1, Neisseria meningitidis)

Colominic acid was first identified in Escherichia coli K1, a member of the Enterobacteriaceae family. frontiersin.orgsemanticscholar.org In this strain, it exists as a capsular polysaccharide (K1 antigen) which can be O-acetylated. frontiersin.org This capsule is a key virulence factor, contributing to the bacterium's ability to cause neonatal meningitis and other invasive diseases.

While Neisseria meningitidis is not in the Enterobacteriaceae family, it is frequently discussed alongside E. coli K1 due to its capsular polysaccharide. The serogroup B of N. meningitidis (MenB) possesses a capsule that is structurally almost identical to the colominic acid of E. coli K1, consisting of the same α-(2-8)-linked N-acetylneuraminic acid polymer. asm.orgnih.govnih.gov This structural similarity leads to immunological cross-reactivity between the two species. nih.gov Other serogroups of N. meningitidis (C, Y, and 135) also feature sialic acid in their capsules, highlighting the importance of this sugar in this genus. asm.org Similarly, E. coli K92 produces a capsular polysaccharide containing sialic acid. frontiersin.orgasm.org

The presence of this polysialic acid capsule in pathogenic bacteria is a classic example of molecular mimicry. frontiersin.org The capsule resembles polysialic acid structures found on human neural cells, which helps the bacteria evade the host's immune system. frontiersin.orgasm.org

Presence in Other Bacterial Genera and Species

The occurrence of colominic acid or structurally similar polysialic acids is not limited to E. coli and N. meningitidis. Research has identified its presence in a variety of other bacterial species, indicating a broader distribution than initially understood.

For instance, a linear homopolymer of α(2-8)-linked N-acetylneuraminic acid, identical to the capsule of group B N. meningitidis and O-acetyl-negative E. coli K1, has been isolated from Moraxella nonliquefaciens. asm.org This gram-negative rod is often isolated from human sources. asm.org Additionally, Pasteurella haemolytica, a significant veterinary pathogen, has also been shown to contain colominic acid. asm.org Some strains of Campylobacter jejuni and group B streptococci are also known to have sialic acid-containing structures on their surfaces. frontiersin.orgasm.org

The table below summarizes the occurrence of colominic acid and similar polysialic acids in various bacterial species.

| Bacterial Species | Family/Group | Polysaccharide Structure | Key Characteristics |

| Escherichia coli K1 | Enterobacteriaceae | α-2,8-linked polymer of N-acetylneuraminic acid (may be O-acetylated) frontiersin.orgasm.org | Major virulence factor; involved in neonatal meningitis; exhibits molecular mimicry. frontiersin.org |

| Neisseria meningitidis (Serogroup B) | Neisseriaceae | α-2,8-linked polymer of N-acetylneuraminic acid asm.org | Structurally identical to non-O-acetylated colominic acid; a key factor in meningococcal meningitis. asm.orgnih.gov |

| Escherichia coli K92 | Enterobacteriaceae | Contains sialic acid frontiersin.orgasm.org | Antigenically similar to N. meningitidis group C. glycoscience.ru |

| Moraxella nonliquefaciens | Moraxellaceae | α-2,8-linked polymer of N-acetylneuraminic acid asm.org | Identical to the capsular polysaccharide of group B N. meningitidis. asm.org |

| Pasteurella multocida | Pasteurellaceae | Produces sialidases that can act on sialic acid linkages, but some species also have capsules. asm.orgnih.gov | Sialidase activity suggests interaction with sialic acid-containing compounds. nih.gov |

| Campylobacter jejuni | Campylobacteraceae | Can synthesize sialic acid de novo for surface decoration. frontiersin.org | Sialylated surface structures contribute to pathogenesis. |

Role in Microbial Population Dynamics and Interspecies Interactions

Colominic acid and its constituent, sialic acid, play a multifaceted role in shaping microbial communities, particularly within a host environment. These roles extend beyond simple structural functions and are integral to competition, commensalism, and pathogenesis.

Immune Evasion and Competitive Advantage : By mimicking host molecules, the colominic acid capsule allows pathogenic bacteria like E. coli K1 to go undetected by the immune system. frontiersin.org This camouflage provides a significant survival advantage over non-encapsulated or more immunogenic strains, allowing the pathogen to proliferate and establish dominance in a niche. frontiersin.org

Nutrient Source : For many bacteria, sialic acid is a valuable nutrient. Some species, including certain strains of E. coli, can utilize sialic acid as their sole source of carbon. frontiersin.orgnih.gov Bacteria that produce enzymes called sialidases (or neuraminidases) can cleave terminal sialic acids from host glycoconjugates or from the capsules of other bacteria. nih.govportlandpress.com This creates a complex ecological web where the presence of a colominic acid-producing bacterium can potentially feed sialic acid-scavenging species, influencing the composition of the local microbiota. nih.gov

Biofilm Formation : Host-derived sialic acid is an important factor for biofilm formation in some species, such as Streptococcus pneumoniae and Pseudomonas aeruginosa. frontiersin.org The degradation of colominic acid could release sialic acid, thereby influencing the biofilm-forming capacity of co-existing species.

The table below outlines the key interactions influenced by colominic acid.

| Interaction Type | Mechanism | Impact on Population Dynamics |

| Competition | Immune Evasion : The capsule masks bacterial antigens, protecting the producer from host immune clearance. frontiersin.org | Favors the survival and proliferation of the encapsulated pathogen over non-encapsulated competitors. |

| Commensalism/ Parasitism | Nutrient Scavenging : Sialidase-producing bacteria cleave sialic acid from colominic acid for use as a carbon source. nih.govnih.gov | Promotes the growth of sialic acid scavengers in the presence of colominic acid producers. |

| Interspecies Signaling | Biofilm Modulation : Released sialic acid can promote biofilm formation in other bacterial species. frontiersin.org | Can alter the structure and stability of polymicrobial communities. |

Environmental Abundance and Degradation in Natural Ecosystems

While the presence and function of colominic acid are well-documented within host organisms and laboratory settings, its abundance and fate in broader natural ecosystems like soil and water are less characterized. However, based on its chemical structure and the known metabolic capabilities of environmental microorganisms, its ecological cycle can be inferred.

Colominic acid is a biopolymer, and like other polysaccharides of bacterial origin, it is susceptible to degradation. uts.edu.au Its persistence in the environment is likely to be limited by microbial activity. The primary mechanism for its breakdown is enzymatic hydrolysis by sialidases, which are produced by a wide range of microorganisms, not just pathogens. nih.govportlandpress.com These enzymes cleave the glycosidic bonds, releasing N-acetylneuraminic acid monomers, which can then be metabolized by various microbes.

The degradation of colominic acid can also occur through non-enzymatic processes such as acid hydrolysis, although this is less specific. ucsd.edu In environments with low pH, the α-2,8 sialic acid linkages can be broken down. ucsd.edu Given that colominic acid is produced by enteric bacteria like E. coli, it is likely introduced into wastewater systems. Its degradation would be part of the broader breakdown of biological macromolecules during water treatment and in natural aquatic environments. However, specific data on the concentration and turnover rates of colominic acid in these ecosystems are not widely available.

Enzymatic Processing and Catabolism of Colominic Acid

Characterization of Colominic Acid-Specific Endosialidases

Endosialidases are a group of glycosyl hydrolases that specifically recognize and cleave internal α2,8-glycosidic bonds within polysialic acid (polySia) chains like colominic acid. researchgate.net These enzymes are distinct from exosialidases, which act on terminal sialic acid residues. acs.orgnih.gov

In the active site of endosialidases, specific amino acid residues are crucial for catalysis. For instance, in endosialidase NF (endoNF), it is suggested that a histidine residue (His-350) acts as a general acid, protonating the glycosidic linkage to facilitate the attack by an activated water molecule. researchgate.net A glutamic acid residue (Glu-581) is also positioned within the active site, and the sialic acid trimer substrate binds with its reducing end near these two catalytic residues. researchgate.net

Endosialidases exhibit a high degree of specificity for the α2,8-linked polymers of sialic acid. researchgate.net Their ability to cleave colominic acid is dependent on the degree of polymerization (DP) of the substrate. Different endosialidases have varying minimum chain length requirements for effective hydrolysis. For example, the endosialidase from bacteriophage K1F (Endo-N) requires a minimum of 8 sialic acid residues for cleavage. oup.com In contrast, another endosialidase, Endo-NE, requires a longer chain with a DP of at least 11, while a different bacteriophage endosialidase can act on chains with a DP as low as 3. oup.com

Studies comparing the activity of two bacteriophage-associated endo-N-acetylneuraminidases, from phages phi 1.2 and phi 92, have provided further insight into their specificity. nih.gov Both enzymes completely degrade colominic acid, but yield fragments of different sizes: phi 92 produces smaller fragments (1-6 NeuNAc residues) compared to phi 1.2 (2-7 NeuNAc residues). nih.gov While both enzymes act on the α2,8-linkages in colominic acid, the phi 92 enzyme can also depolymerize the E. coli K92 polysaccharide, which contains alternating α2,8- and α2,9-linkages, by predominantly cleaving the α2,8 bonds. nih.gov The Neisseria meningitidis type C polysaccharide, which consists of only α2,9-linkages, is not significantly affected by either enzyme, highlighting their preference for the α2,8-linkage found in colominic acid. nih.gov

| Enzyme | Biological Origin | Minimum DP for Cleavage | Primary Linkage Specificity | Reference |

|---|---|---|---|---|

| Endo-N | Bacteriophage K1F | DP ≥ 8 | α2,8 | oup.com |

| Endo-NE | Bacteriophage | DP ≥ 11 | α2,8 | oup.com |

| Bacteriophage Endosialidase | Bacteriophage | DP ≥ 3 | α2,8 | oup.com |

| phi 1.2 Endosialidase | Bacteriophage phi 1.2 | Not specified, produces DP 2-7 fragments | α2,8 | nih.gov |

| phi 92 Endosialidase | Bacteriophage phi 92 | Not specified, produces DP 1-6 fragments | α2,8 | nih.gov |

Endosialidases are frequently found in bacteriophages that infect bacteria possessing polysialic acid capsules, such as Escherichia coli K1. researchgate.netresearchgate.net These enzymes are often integral components of the phage's tailspike proteins. researchgate.net Their physiological role is to act as depolymerases, degrading the protective capsular polysaccharide of the host bacterium. researchgate.netnih.gov This enzymatic action allows the phage to penetrate the capsule and gain access to the bacterial outer membrane, which is a necessary step for infection. researchgate.net In the context of pathogenic bacteria, the polysialic acid capsule is a key virulence factor, helping the bacteria to evade the host's immune system through molecular mimicry. researchgate.net Therefore, the endosialidases produced by phages are critical determinants of their host specificity and infectivity. researchgate.net

Exosialidase Activity on Colominic Acid Oligomers and Polymers

Exosialidases, also known as neuraminidases, catalyze the removal of terminal sialic acid residues from glycoconjugates. nih.gov In general, most exosialidases, particularly those of human origin (hNEUs), exhibit limited to no activity on long-chain polysialic acids like colominic acid. chemrxiv.orgresearchgate.net Studies have shown that all four human neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4) have minimal or no hydrolytic activity towards polySia. chemrxiv.org While some minor hydrolysis of shorter oligosialic acids (oligoSia) has been observed, particularly by NEU1 at acidic pH and NEU2, this activity is not significant and may be partly attributable to non-enzymatic, acid-catalyzed hydrolysis. chemrxiv.org The unique chemical properties of the α2-8 glycosidic linkages in polysialic acid make them susceptible to spontaneous cleavage under mild acidic conditions, which can be found in cellular compartments like endosomes and lysosomes. chemrxiv.orgucsd.edu

In contrast to human enzymes, some bacterial exosialidases have demonstrated activity against colominic acid. For example, an exosialidase from Bacteroides fragilis is capable of hydrolyzing α2,8 bonds in colominic acid. nih.govmdpi.com Similarly, the sialidase from Arthrobacter ureafaciens can cleave sialic acid linkages, although it generally prefers α2,6 bonds. nih.gov

| Enzyme | Origin | Activity on Colominic Acid/PolySia | Optimal pH | Reference |

|---|---|---|---|---|

| Human NEU1 | Human | Moderate on oligoSia at acidic pH, none at pH 7 | 4.5 | chemrxiv.org |

| Human NEU2 | Human | Minimal on polySia, does not cleave colominic acid | 5.5 | chemrxiv.org |

| Human NEU3 | Human | Minimal on polySia | - | chemrxiv.org |

| Human NEU4 | Human | Identified as degrading polySia, possessing exo-sialidase activity | - | nih.govresearchgate.net |

| Bacteroides fragilis Sialidase | Bacteria | Active, preferentially hydrolyzes α2-8 bonds | - | mdpi.com |

Intracellular Metabolism of Sialic Acid Oligomers and Monomers Derived from Colominic Acid

Once colominic acid is broken down into oligomers and monomers by endo- and exosialidases, these smaller units can be metabolized by the cell. In bacteria, genes involved in sialic acid metabolism are often clustered in a "Nan" cluster. mdpi.com Free sialic acid molecules, such as N-acetylneuraminic acid (Neu5Ac), are transported into the cytosol. wikipedia.org

The primary catabolic pathway for Neu5Ac involves the enzyme N-acetylneuraminate lyase (also known as N-acetylneuraminic acid aldolase (B8822740) or NanA). umich.edufrontiersin.org This enzyme catalyzes the reversible cleavage of Neu5Ac into two smaller molecules: pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). umich.edufrontiersin.org This reaction is a key step in utilizing sialic acid as a source of carbon and nitrogen. tandfonline.commdpi.com

The synthesis of sialic acids follows a different pathway, starting with the epimerization of UDP-N-acetylglucosamine to N-acetyl-D-mannosamine. umich.edu For sialic acid to be incorporated into glycoconjugates, it must first be activated. This activation occurs in the nucleus, where CMP-sialic acid synthetase catalyzes the reaction of sialic acid with cytidine (B196190) triphosphate (CTP) to form cytidine monophosphate-sialic acid (CMP-sialic acid). wikipedia.orgnih.gov This high-energy sugar nucleotide then serves as the donor for sialyltransferases, which attach sialic acid to growing glycan chains. mdpi.comnih.gov

Biotechnological Applications of Colominic Acid-Degrading Enzymes in Research

The specific enzymatic machinery that degrades colominic acid has been harnessed for various biotechnological and research applications.

Tools for Glycobiology Research : Active endosialidases are invaluable tools for studying the biological functions of polysialic acid. researchgate.netdntb.gov.ua By specifically removing polySia from cell surfaces, researchers can investigate its role in processes like neural cell adhesion, migration, and tumor progression. researchgate.netresearchgate.net

Probes for Polysialic Acid Detection : Endosialidase mutants that have been rendered catalytically inactive but retain their ability to bind to polysialic acid have been developed. researchgate.netchemrxiv.org When fused to reporter molecules like green fluorescent protein (GFP), these inactive enzymes serve as highly specific and sensitive probes for the detection and visualization of polySia in cells and tissues. researchgate.net

Production of Sialic Acid Oligomers : Endosialidases can be used for the controlled hydrolysis of inexpensive colominic acid to produce oligosialic acids of defined lengths. asm.org These oligosaccharides are valuable for research into the substrate specificity of various sialidases and sialyltransferases and have potential applications in chemical and enzymatic synthesis of complex glycans. asm.org

Development of Biodegradable Materials : The enzymatic degradability of polysialic acid by endosialidases has been exploited in materials science. Hydrogels based on colominic acid have been developed as potential scaffold materials for tissue engineering. researchgate.net These hydrogels are stable under normal physiological conditions but can be degraded in a controlled manner by the addition of endosialidase, making them a promising platform for regenerative medicine. researchgate.net

Molecular and Cellular Interactions of Colominic Acid

Interactions with Host Glycan-Binding Proteins (Mechanistic Studies)

Colominic acid's interactions with host glycan-binding proteins, particularly lectins, are central to its biological effects. These interactions are highly specific and can modulate various cellular processes.

Engagement with Sialic Acid-Binding Immunoglobulin-type Lectins (Siglecs)

Sialic acid-binding immunoglobulin-type lectins (Siglecs) are a family of I-type lectins that recognize sialic acid-containing glycans and are crucial regulators of the immune system. nih.govnih.gov Colominic acid, as a polymer of sialic acid, can engage with these receptors.

Some bacteria utilize surface sialic acids to interact with inhibitory Siglecs, such as Siglec-9 on neutrophils, which can dampen the cell's activation and bactericidal functions. nih.gov The engagement of Siglecs by sialylated pathogens can influence the functional properties of dendritic cells and macrophages, thereby affecting antigen presentation and T-helper cell polarization. nih.gov For instance, sialylated Campylobacter jejuni lipooligosaccharides can modulate dendritic cell-mediated T-cell polarization in a manner dependent on the sialic acid linkage. nih.gov

It is important to note that the interaction between sialylated structures and Siglecs can be complex, involving paired receptors with opposing functions. For example, nontypeable Haemophilus influenzae interacts with both the inhibitory Siglec-5 and the activating Siglec-14 on macrophages. nih.gov

Modulation of Receptor-Ligand Binding Events

Colominic acid can influence the binding events between various receptors and their ligands. A notable example is its effect on AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a type of glutamate (B1630785) receptor in the central nervous system. Studies have shown that colominic acid can potentiate AMPA receptor currents. researchgate.net Kinetic modeling suggests that in the presence of colominic acid, the frequency of one of the closed states of the AMPA receptor channel becomes negligible, while the transition from one open state to another increases. researchgate.net This modulation of AMPA receptor function highlights the potential for colominic acid to influence synaptic plasticity. scispace.com

Influence on Components of the Innate Immune System (Mechanistic Investigations)

The innate immune system is the body's first line of defense against pathogens. Colominic acid can interact with key components of this system, thereby influencing its response.

Interaction with Complement System Proteins (e.g., Factor H, C3b)

The complement system is a critical part of the innate immune response. Factor H is a key regulatory protein of the alternative complement pathway, protecting host cells from complement-mediated damage by binding to C3b deposited on surfaces and facilitating its inactivation. nih.govrupress.orgfrontiersin.org The interaction between Factor H and C3b is often modulated by the presence of sialic acids on host cells. rupress.orgpnas.org

However, studies have shown that colominic acid, which is bacterial polysialic acid, has little to no effect on enhancing the binding of Factor H to C3b on activating surfaces like zymosan. nih.govpnas.orgnih.gov This is in contrast to highly sulfated glycosaminoglycans like heparin, which strongly enhance this interaction. nih.gov The specificity of the polyanion binding site on Factor H appears to depend on the number, orientation, and polymeric arrangement of sulfate (B86663) groups, which are absent in colominic acid. nih.gov While Factor H does bind to sialic acid, it shows little affinity for the polymeric form found in colominic acid. nih.gov

Impact on Phagocytic Cell Recognition and Internalization (in vitro models)

Phagocytosis is a crucial process by which immune cells engulf and destroy pathogens. The presence of a polysialic acid capsule, mimicked by colominic acid, can inhibit phagocytosis. asm.orgasm.org This is a key virulence mechanism for encapsulated bacteria.

In vitro studies have demonstrated that the addition of colominic acid can interfere with the phagocytosis of bacteria. asm.org Sialoadhesin (Siglec-1), a macrophage-specific lectin, can recognize sialylated pathogens and promote their phagocytosis and killing. nih.gov However, the molecular mimicry afforded by polysialic acid can help pathogens evade this recognition. The removal of sialic acid residues from the surface of lymphoid cells has been shown to enhance their phagocytic response, suggesting that sialylation can mask cells from phagocytic clearance. mdpi.com

Molecular Mimicry of Host Polysialic Acid Structures

One of the most significant aspects of colominic acid's interaction with the host is its ability to mimic host polysialic acid. pnas.orgnih.gov In vertebrates, polysialic acid is predominantly found on the neural cell adhesion molecule (NCAM), where it plays a vital role in neural development, plasticity, and cell migration. nih.govasm.org

Bacterial capsules composed of polysialic acid, such as that of E. coli K1, are structurally identical to the polysialic acid on NCAM. pnas.orgasm.orgnih.gov This molecular mimicry is a major virulence factor, as it allows the bacteria to evade the host immune response. pnas.orgasm.orgnih.gov The host immune system generally recognizes these bacterial capsules as "self," leading to poor immunogenicity and hampering the development of effective vaccines. pnas.orgasm.org

The structural similarity extends to the point that antibodies raised against bacterial polysialic acid can cross-react with host tissues expressing polysialic acid. oup.comresearchgate.net This mimicry can also lead to functional parallels, with colominic acid potentially sharing conformations with other polyanionic compounds like glycosaminoglycans (GAGs) and polynucleotides. oup.com

Basis for Immune Evasion and Tolerance Induction (mechanistic insights)

The primary mechanism by which colominic acid facilitates immune evasion is through molecular mimicry. The K1 polysaccharide of E. coli is structurally identical to the polysialic acid found on the embryonic form of NCAM, which is involved in neural tissue organization. oup.com This similarity renders the bacterial capsule poorly immunogenic, as the host immune system recognizes it as "self" to avoid autoimmune reactions. oup.commdpi.com This phenomenon is a key factor in the increased virulence of K1-encapsulated bacteria, allowing them to evade the host's immune surveillance. oup.com

Pathogens adorned with sialic acid, such as in the form of colominic acid, can effectively mask their antigenic sites. nih.gov This "cloaking" effect prevents the binding of antibodies and other immune recognition molecules, thereby subverting or even inhibiting the host's innate immune functions. nih.gov

Furthermore, colominic acid contributes to immune tolerance by interacting with specific regulatory receptors on immune cells. Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of inhibitory receptors expressed on various immune cells. palleonpharma.com The interaction of bacterial polysialic acids with inhibitory Siglecs can dampen immune activation. For instance, pathogens like Group B Streptococcus and E. coli K1 can engage with multiple inhibitory CD33-related Siglecs, which can downregulate the bactericidal capacity of leukocytes. oup.com This interaction helps to maintain a non-activated state in innate immune cells and counter-regulates inflammatory responses. oup.com

Another critical mechanism of immune evasion involves the complement system. The presence of sialic acid on bacterial surfaces, such as in the colominic acid capsule, can lead to the recruitment of complement factor H, a key negative regulator of the alternative complement pathway. nih.gov This interaction inhibits the activation of the complement cascade, a crucial arm of the innate immune system responsible for opsonizing and lysing pathogens. nih.govnih.gov

Implications for Immune System Dysregulation (in vitro/ex vivo studies)

In vitro and ex vivo studies have provided significant insights into how colominic acid can dysregulate the immune system. The presence of colominic acid can lead to a state of immune unresponsiveness or tolerance. For example, the poor immunogenicity of the E. coli K1 capsule, which is composed of colominic acid, has been a major hurdle in the development of effective vaccines against neonatal meningitis caused by this pathogen. mdpi.com

Studies have shown that colominic acid can directly interact with immune cells like macrophages and dendritic cells to modulate their function. ontosight.ai For instance, nanoparticles coated with colominic acid exhibit low uptake by macrophage-like cell lines in vitro, suggesting a mechanism to avoid phagocytic clearance. ibch.ru

The interaction with Siglec receptors has been a key focus of in vitro research. Desialylation of target tumor cells that express ligands for Siglec-7 and Siglec-9 has been shown to enhance the cytotoxic activity of natural killer (NK) cells. palleonpharma.com This suggests that the presence of sialic acid-containing structures, like those mimicked by colominic acid, on cell surfaces can inhibit the function of NK cells, a critical component of the anti-tumor and anti-viral immune response. In some contexts, however, the engagement of Siglec-7 on monocytes by specific ligands can induce a pro-inflammatory response, indicating the complex and cell-type-specific nature of these interactions. plos.org

Furthermore, in vitro experiments have demonstrated that colominic acid can interfere with key cellular processes. For example, it has been shown to inhibit the proliferation of cultured bovine aortic endothelial cells and injure their monolayers in a cell density-dependent manner. nih.gov

The table below summarizes key findings from in vitro and ex vivo studies on the immunomodulatory effects of colominic acid.

| Cell Type/System | Experimental Observation | Implication for Immune Dysregulation | Reference(s) |

| Macrophage-like cells (RAW 264.7) | Low uptake of colominic acid-coated nanoparticles. | Evasion of phagocytosis. | ibch.ru |

| Natural Killer (NK) cells | Desialylation of target cells enhances NK cell cytotoxicity. | Inhibition of NK cell-mediated killing by sialylated structures. | palleonpharma.com |

| Monocytes | Siglec-7 engagement can induce pro-inflammatory cytokine production. | Context-dependent modulation of monocyte activation. | plos.org |

| Bovine Aortic Endothelial Cells | Inhibition of proliferation and injury to monolayers. | Potential for disruption of vascular integrity. | nih.gov |

| Hippocampal Slices | Exogenous application of colominic acid impairs long-term potentiation (LTP). | Potential interference with neuronal plasticity and function. | researchgate.net |

Role in Bacterial Pathogenesis Mechanisms (Cellular and Molecular Levels)

Colominic acid, as a key component of the bacterial capsule in pathogens like E. coli K1, is a major virulence factor that operates at the cellular and molecular level to promote infection. grantome.comnih.gov

Contribution to Adhesion, Invasion, and Intracellular Survival

The capsular polysialic acid of E. coli K1 is instrumental in the early stages of infection, including adhesion to and invasion of host cells. While some studies suggest colominic acid can prevent pathogen attachment, others indicate a more complex role. ontosight.ai For instance, the K1 capsule has been shown to be important for the adherence and invasion of macrophages, which is a critical step for bacteria to establish a high level of bacteremia. nih.gov

Once inside the host cell, the capsule plays a vital role in intracellular survival. The K1 capsule enhances the survival of E. coli within phagocytic cells, which is crucial for the bacteria to cross the blood-brain barrier. nih.gov It achieves this by modulating the trafficking of the bacteria-containing vacuoles. Specifically, the capsule helps the E. coli-containing vacuole (ECV) to avoid fusion with lysosomes, the cellular compartments responsible for degradation. nih.gov O-acetylation of the K1 capsule can further enhance this modulation of ECV trafficking. nih.gov This allows the bacteria to replicate within a protected intracellular niche, shielded from host defenses.

Interference with Host Cell Signaling Pathways

Colominic acid can interfere with host cell signaling pathways, primarily through its interaction with cell surface receptors. The binding of polysialic acids to Siglecs on immune cells is a prime example. As inhibitory receptors, many Siglecs contain immunoreceptor tyrosine-based inhibition motifs (ITIMs) in their cytoplasmic tails. nih.gov When engaged by sialic acid ligands, these ITIMs become phosphorylated and recruit phosphatases, such as SHP-1 and SHP-2, which in turn dephosphorylate key signaling molecules, leading to the downregulation of cellular activation pathways. nih.gov This inhibitory signaling can blunt the immune response to the invading pathogen.

Beyond immune cells, colominic acid has been shown to interact with other signaling molecules. For example, it can bind to the myristoylated alanine-rich C kinase substrate (MARCKS) protein. nih.gov This interaction can reduce the amount of PKC-phosphorylated MARCKS, potentially interfering with signaling cascades that regulate cell motility, secretion, and proliferation. nih.gov Additionally, in vitro studies have shown that colominic acid can potentiate AMPA receptor currents, suggesting a modulatory role in neuronal signaling. researchgate.netresearchgate.net

Modulation of Host Inflammatory Responses (cellular models)

In cellular models, colominic acid and the bacteria that produce it have demonstrated a capacity to modulate host inflammatory responses. The interaction of E. coli K1 with Siglec-13-expressing cells has been shown to result in reduced inflammatory cytokine secretion. oup.com This dampening of the inflammatory response is a key strategy for pathogens to establish a successful infection.

However, the interaction is not always immunosuppressive. In models using human monocyte-derived dendritic cells (moDCs), Fusobacterium nucleatum, which can also interact with Siglecs, induces a pro-inflammatory profile. frontiersin.org Conversely, in monocyte-derived macrophages, the same bacterium can induce a tumor-associated profile. frontiersin.org This highlights the context-dependent nature of the immune modulation by sialic acid-bearing pathogens.

The table below summarizes research findings on the role of colominic acid in bacterial pathogenesis at the cellular and molecular level.

| Pathogenic Mechanism | Cellular/Molecular Effect | Research Model/System | Consequence for Pathogenesis | Reference(s) |

| Adhesion & Invasion | K1 capsule enhances adherence and invasion of macrophages. | Macrophage-like cells | Facilitates establishment of bacteremia. | nih.gov |

| Intracellular Survival | Modulates trafficking of E. coli-containing vacuoles to avoid lysosomal fusion. | Macrophage-like cells | Promotes bacterial replication within a protected niche. | nih.gov |

| Interference with Host Signaling | Engages inhibitory Siglec receptors, leading to downregulation of immune cell activation. | Immune cells (e.g., leukocytes, microglia) | Suppresses host immune response. | nih.govoup.com |

| Interference with Host Signaling | Reduces PKC-phosphorylation of MARCKS. | Hippocampal neurons | Alters signaling pathways related to cell motility and proliferation. | nih.gov |

| Modulation of Inflammation | Reduces inflammatory cytokine secretion upon interaction with Siglec-13. | Siglec-13 expressing cells | Dampens the host inflammatory response. | oup.com |

| Modulation of Inflammation | Induces pro-inflammatory profile in dendritic cells. | Human monocyte-derived dendritic cells (moDCs) | Creates a pro-inflammatory microenvironment. | frontiersin.org |

Synthetic Methodologies for Colominic Acid and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high specificity and efficiency of enzymatic reactions. nih.gov This hybrid approach is particularly powerful for creating complex sialylated molecules. nih.gov A common strategy involves the chemical synthesis of sialic acid precursors or modified acceptor molecules, which are then used in enzyme-catalyzed reactions to build the polysaccharide chain. nih.gov

Polysialyltransferases (PSTs) are the key enzymes responsible for the polymerization of sialic acid into polySia chains. oup.com These enzymes transfer sialic acid from an activated sugar donor, typically cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to a growing acceptor chain. nih.govsinica.edu.tw PSTs from various sources, including bacteria like E. coli K1 and Neisseria meningitidis, as well as vertebrates such as salmonids, have been characterized and utilized for in vitro synthesis. oup.compnas.orgnih.gov

The polymerization process catalyzed by PSTs is often highly processive, meaning the enzyme adds multiple sialic acid residues without releasing the growing polymer chain. oup.com For instance, membranous sialyltransferase complexes from E. coli K-235 have been shown to rapidly elongate chains to a defined length of approximately 200 sialyl residues before terminating and initiating a new chain. nih.gov The mechanism involves the addition of sialyl residues to the non-reducing end of the nascent chains. nih.gov

Research has also explored the capabilities of different PSTs. Human polysialyltransferases, ST8Sia II and ST8Sia IV, are known to form homopolymers of Neu5Ac. nih.gov In contrast, studies on polysialyltransferases from the salmonid Coregonus maraena have revealed their ability to utilize different donor substrates (CMP-Neu5Ac, CMP-Neu5Gc, and CMP-Kdn) and generate heteropolymers, highlighting distinct specificities compared to their human counterparts. nih.gov The bifunctional sialyltransferase from Campylobacter jejuni (Cj-PST) has also been used to initiate sialic acid polymerization on synthetic lactoside acceptors. oup.com

Achieving control over the degree of polymerization (DP) is crucial for many applications. While PSTs can produce high-molecular-weight polymers, specific strategies are needed to generate well-defined oligomers. oup.commpg.de

One approach involves limiting the reaction time or substrate concentration during enzymatic polymerization. Studies with E. coli K92 PST have shown that oligosialic acid intermediates can be detected, particularly in the initial phases of the reaction, where products containing 1–8 additional sialic acid residues accumulate before the rapid formation of high-molecular-weight polymers. oup.com

Another method for producing shorter oligomers is through controlled hydrolysis of high-molecular-weight colominic acid. A facile microwave-assisted acid hydrolysis method has been developed to produce preparative quantities of short-chain oligomers (DP 1–6). nih.gov This technique offers better control and reproducibility compared to traditional acid hydrolysis methods. nih.gov

For building complex structures, a "building block" strategy can be employed, where enzymatically synthesized sialyloligosaccharides are used as defined units for further chemical or enzymatic ligation to create more complex molecules. nih.govrsc.org Solid-phase synthesis, a technique traditionally used for peptides, has also been adapted for creating sequence-controlled glycooligo(amidoamines), demonstrating a path toward highly controlled synthetic carbohydrate structures. rsc.orgacs.orgrsc.org

Chemical Synthesis of Polysialic Acid Fragments and Derivatives

Chemical synthesis offers unparalleled flexibility for creating novel sialic acid derivatives and fragments that are inaccessible through enzymatic routes. However, it faces significant challenges, particularly in controlling the stereochemistry of the glycosidic linkage. sinica.edu.tw

The formation of the α-glycosidic linkage of sialic acid is notoriously difficult due to the unique structure of the sialic acid donor, which has a sterically hindered anomeric center and an electron-withdrawing carboxyl group. tandfonline.comresearchgate.net Consequently, numerous strategies have been developed to achieve high α-selectivity.

Key factors influencing stereoselectivity include the choice of the sialyl donor's leaving group, the protecting groups on the sialic acid ring, the promoter, and the solvent. tandfonline.comresearchgate.net Various sialyl donors with leaving groups such as halides, phosphites, and thioglycosides have been extensively studied. researchgate.net

A significant breakthrough has been the modification of the C-5 amino group. The introduction of specific protecting groups at this position can dramatically enhance α-selectivity. nih.govtandfonline.com

N-Troc-sialyl donor: An N-2,2,2-trichloroethoxycarbonyl (Troc) protected sialyl donor has been shown to provide high yields and excellent α-stereoselectivity in glycosylation reactions with various acceptors, particularly when using a nitrile solvent like acetonitrile. tandfonline.com

Diacetyl Strategy: Protecting the acetamido group as a diacetyl imide (NAc₂) substantially increases the rate of glycosylation reactions and improves yields. The NAc₂ group can be easily converted back to the natural N-acetyl (NHAc) group under mild basic conditions. frontiersin.org

Carbonate Protection: The use of a 5,7-O-carbonate fused Kdn thioglycoside donor, when promoted with NIS/TfOH, affords Kdn glycosides with excellent α-selectivity. acs.org Conversely, a non-fused donor can lead to β-Kdn glycosides under different activation conditions. acs.org

Cyclic Protection: 5,4-N,O-cyclic carbamates and N-acyl-5-N,4-O-carbonyl protected sialyl donors have also been developed to improve α-selectivity, especially for constructing challenging α(2→8) and α(2→9) linkages. nih.govfrontiersin.orgresearchgate.net

The table below summarizes some stereoselective glycosylation strategies for sialic acid.

| Sialyl Donor Strategy | Key Feature | Outcome | Reference |

| N-Troc Sialyl Donor | N-2,2,2-trichloroethoxycarbonyl protection at C-5 | High yield and high α-stereoselectivity | tandfonline.com |

| Diacetyl Imide (NAc₂) | Diacetyl protection of the C-5 acetamido group | Enhanced glycosylation rate and improved yields | frontiersin.org |

| 5,7-O-Carbonate Fused Donor | Cyclic carbonate protection on the sialic acid ring | Excellent α-selectivity for Kdn glycosides | acs.org |

| 5-N,4-O-Carbonyl Protection | Cyclic carbamate (B1207046) formation between C-4 and C-5 | Increased α-selectivity, especially for α(2→8) linkages | nih.govresearchgate.net |

The polyhydroxylated nature of sialic acid necessitates a complex series of protection and deprotection steps during chemical synthesis. rsc.org The choice of protecting groups is critical to ensure that only the desired hydroxyl group reacts and to influence the stereochemical outcome of the glycosylation.

Commonly used protecting groups for the hydroxyl functions are acyl groups like acetyl (Ac) or benzoyl (Bz), and ether groups like benzyl (B1604629) (Bn). nih.gov The carboxyl group is typically protected as a methyl or benzyl ester. The challenge lies in the selective deprotection of these groups at the end of the synthesis. For example, the N-glycolyl group, found in Neu5Gc, is sensitive to the basic conditions often used to remove acyl protecting groups, which can complicate synthetic routes. nih.gov

Strategies have been developed to address these challenges. The "diacetyl strategy" simplifies deprotection as one acetyl group can be removed under mild basic conditions to revert to the N-acetyl group. frontiersin.org Late-stage modification is another powerful approach, where a fully assembled glycoside is chemically altered. For instance, an oxidative deamination process allows for the stereospecific replacement of the acetamido functionality on a pre-synthesized sialyl glycoside, enabling the creation of diverse analogues from a common intermediate. nih.gov

Preparation of Colominic Acid Conjugates and Functionalized Materials

The unique biological properties of colominic acid, such as its low immunogenicity and biodegradability, make it an attractive polymer for creating conjugates and functionalized materials for therapeutic and tissue engineering applications. tib.eunottingham.ac.uk

Modification of colominic acid can be achieved through several chemical routes. One common method involves the periodate (B1199274) oxidation of the non-reducing end of the polymer chain. This reaction cleaves the C7-C8 or C8-C9 bond of the terminal sialic acid residue, generating an aldehyde group that can be used for covalent coupling to the amino groups of proteins via reductive amination. nottingham.ac.ukucl.ac.uk This strategy has been used to conjugate colominic acid to enzymes like asparaginase (B612624) and catalase to improve their pharmacokinetic properties. nottingham.ac.uk

Other derivatization strategies include:

Amide and Ester Formation: Treatment of polysialic acid with EDC-HCl can yield an inter-residual delta-lactone, which can then react with amines or hydrazine (B178648) to form polysialic acid amides and hydrazides. nih.gov Alkylation of the tetrabutylammonium (B224687) salt of polysialic acid produces esters. nih.gov

Sulfation: Colominic acid can be sulfated to mimic the properties of heparin. acs.org The resulting sulfated colominic acid has been shown to bind to and potentiate the activity of fibroblast growth factors (FGFs). acs.org

Hydrogel Formation: To create scaffolds for tissue engineering, polysialic acid can be decorated with functional groups that allow for crosslinking into three-dimensional hydrogels. tib.eu Crosslinking strategies include "click" chemistry, photopolymerization, and hydrazone formation. tib.eu These hydrogels can be further functionalized by immobilizing bioactive molecules like RGD peptides to improve cell-scaffold interactions. tib.eu

Surface Functionalization: Colominic acid has been used to functionalize materials like electrospun scaffolds and glass surfaces for applications in nerve regeneration. nih.gov It can also be conjugated to liposomes to create sterically stabilized drug delivery systems. ucl.ac.uk

The table below lists examples of colominic acid conjugates and functionalized materials.

| Conjugate/Material | Synthetic Strategy | Application | Reference |

| Asparaginase-Colominic Acid | Periodate oxidation and reductive amination | Improved enzyme pharmacokinetics | nottingham.ac.uk |

| Sulfated Colominic Acid | Sulfation with sulfur trioxide pyridine (B92270) complex | Heparin mimetic, FGF binding | acs.org |

| Polysialic Acid Hydrogels | Derivatization and crosslinking (e.g., click chemistry) | Scaffolds for nerve tissue engineering | tib.eu |

| Colominic Acid-Liposomes | Covalent conjugation to lipid headgroups | Steric stabilization for drug delivery | ucl.ac.uk |

| Collagen-Glycomimetic | Grafting of peptide mimics of polysialic acid | Regulation of neural cell behavior | nih.gov |

Bioconjugation Techniques for Research Probes

The chemical conjugation of colominic acid to other molecules, such as proteins or labels, is a key strategy for developing research probes. These methods primarily target the unique functional groups of the polysaccharide chain.

A prevalent technique involves the selective oxidation of the vicinal diol group located at the non-reducing end of the colominic acid chain. nih.govgoogle.com Mild oxidation with sodium periodate (NaIO4) cleaves the bond between C7 and C8 of the terminal sialic acid residue, generating a reactive aldehyde group. google.comresearchgate.net This aldehyde can then be coupled to a molecule containing a primary amine, such as a protein, through reductive amination. The process first forms a Schiff's base, which is then stabilized by reduction with a selective agent like sodium cyanoborohydride (NaCNBH3) to create a stable, covalent bond. google.com This site-specific modification ensures that the integrity of the polysaccharide chain is largely maintained.

Another approach utilizes N-hydroxysuccinimide (NHS) ester chemistry. google.com Colominic acid can be derivatized to introduce a terminal amine or hydrazide group, which can then be reacted with an NHS-ester-containing reagent. google.com This method allows for the attachment of a wide variety of molecules. Bifunctional crosslinkers, such as disuccinimidylglutarate (DSG) or bis(sulfosuccinimidyl) suberate (B1241622) (BS3), can also be used to link derivatized colominic acid to proteins. google.com

Oxime ligation represents another powerful bioconjugation strategy. This method involves the reaction between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone). juniperpublishers.com By functionalizing either the colominic acid or the target probe with the appropriate reactive partner, a stable oxime bond can be formed under mild, aqueous conditions. juniperpublishers.com The chemical attachment of colominic acid to therapeutic proteins has been shown to improve their stability and extend their circulation time in vivo. acs.orggoogle.com

Table 1: Summary of Bioconjugation Techniques for Colominic Acid

| Conjugation Method | Reactive Group on Colominic Acid | Key Reagents | Resulting Linkage | Reference |

|---|---|---|---|---|

| Reductive Amination | Terminal Aldehyde (from oxidation) | Sodium periodate (NaIO4), Sodium cyanoborohydride (NaCNBH3) | Secondary Amine | google.com |

| NHS Ester Chemistry | Terminal Amine/Hydrazide (derivatized) | N-hydroxysuccinimide (NHS) esters, Bifunctional crosslinkers (e.g., DSG, BS3) | Amide | google.com |

| Oxime Ligation | Terminal Aldehyde or Aminooxy group (derivatized) | Aminooxy- or Aldehyde-functionalized probes | Oxime | juniperpublishers.com |

Integration into Biomaterials and Scaffolds

The unique properties of colominic acid, including its hydrophilic and biodegradable nature, make it an attractive component for constructing biomaterials and tissue engineering scaffolds. nih.govtib.eu Its integration can be achieved by forming hydrogels or by incorporating it into existing matrices like collagen.

Hydrogel Formation

Polysialic acid-based hydrogels can be synthesized by crosslinking individual colominic acid chains into a three-dimensional, water-insoluble network. tib.euacs.org One method involves dissolving colominic acid in an alkaline solution and adding a crosslinking agent such as diepoxyoctane. acs.orgsci-hub.se This reaction results in a hydrogel with a very high water content (up to 99.2%), which is stable under physiological conditions and non-cytotoxic. acs.orgsci-hub.se

More advanced strategies, such as "click" chemistry, have also been employed. tib.eu For this, colominic acid is first modified to introduce azide (B81097) or alkyne functionalities. The subsequent copper-catalyzed reaction between these modified chains leads to the formation of a stable hydrogel network. tib.eu The degree of derivatization can be controlled to ensure the resulting hydrogel remains biodegradable by enzymes like endosialidase. tib.eu

Integration into Scaffolds